
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is a synthetic organic compound with a unique structure that includes two piperidine rings attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-ethylpiperidine with a suitable pentane-1,5-dione precursor. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Materials Science: It may be used in the development of novel materials with specific properties.
Biological Studies: The compound can serve as a probe to study biological processes and interactions.
Industrial Applications: It can be utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets. The piperidine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane backbone but with pyridine rings instead of piperidine rings.
1,5-Bis(2-formylphenoxy)pentane: This compound features formylphenoxy groups attached to the pentane backbone.
Uniqueness
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of the 2-ethylpiperidine rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability, solubility, and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H34N2O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,5-bis(2-ethylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C19H34N2O2/c1-3-16-10-5-7-14-20(16)18(22)12-9-13-19(23)21-15-8-6-11-17(21)4-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
VASKFUGFJHDMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CCCC(=O)N2CCCCC2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


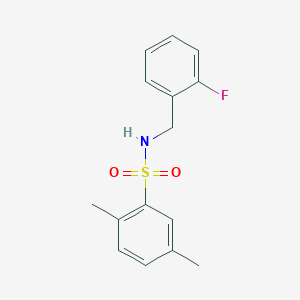
![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B14931965.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
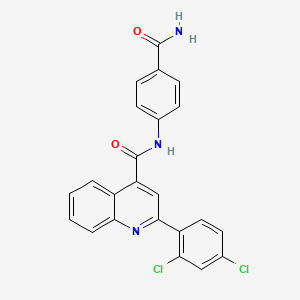
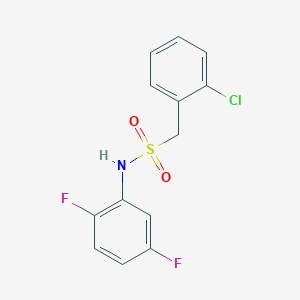
![N-(2,5-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932009.png)
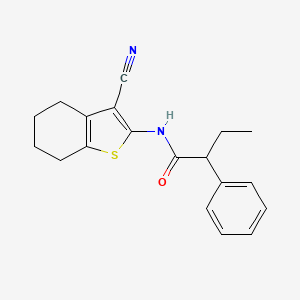
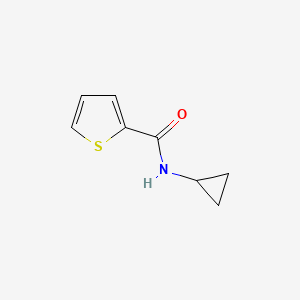

![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14932026.png)
![Methyl 4-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]benzoate](/img/structure/B14932034.png)
![(2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14932040.png)
![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)
